

2-Cyano-3,6-diiodopyridine molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Cyano-3,6-diiodopyridine**

Cat. No.: **B1600691**

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure of **2-Cyano-3,6-diiodopyridine**

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyano-3,6-diiodopyridine is a halogenated heterocyclic compound of significant interest for its potential applications in medicinal chemistry and materials science. This guide provides a comprehensive analysis of its molecular structure, exploring its inherent electronic properties, potential for non-covalent interactions, and the strategic implications for its use as a synthetic intermediate. We will delve into a proposed synthetic pathway and a robust characterization protocol, grounding the discussion in established chemical principles and data from analogous structures. The narrative is designed to provide not just technical data, but also field-proven insights into the causality behind experimental design, empowering researchers to leverage this molecule's unique architecture for advanced applications.

Introduction: The Strategic Value of a Multifunctional Scaffold

The pyridine ring is a cornerstone of pharmaceutical and agrochemical development, prized for its presence in numerous bioactive compounds.^[1] The strategic functionalization of this core scaffold allows for the fine-tuning of molecular properties. **2-Cyano-3,6-diiodopyridine** presents a particularly compelling architecture. It combines the electron-withdrawing nature and versatile reactivity of a nitrile group with the unique properties of two iodine substituents on an electron-deficient pyridine ring.

The iodine atoms are not merely bulky substituents; they are highly effective participants in halogen bonding, a directional non-covalent interaction crucial for crystal engineering and molecular recognition in biological systems.^{[2][3]} Furthermore, they serve as excellent leaving groups for a variety of metal-catalyzed cross-coupling reactions, opening pathways for complex molecular construction. The cyano group offers its own rich chemistry, capable of transformation into amines, amides, or carboxylic acids, or participation in cycloaddition reactions.^[4] This confluence of functionalities makes **2-Cyano-3,6-diiodopyridine** a highly valuable, albeit under-explored, building block for creating diverse molecular libraries and novel supramolecular assemblies.

Molecular Architecture and Physicochemical Properties

The fundamental identity of **2-Cyano-3,6-diiodopyridine** is established by its molecular formula and connectivity. A deeper understanding requires an analysis of its electronic structure and potential for intermolecular interactions.

Caption: 2D Molecular Structure of **2-Cyano-3,6-diiodopyridine**.

Table 1: Core Molecular Properties of **2-Cyano-3,6-diiodopyridine**

Property	Value	Source
Molecular Formula	C ₆ H ₂ I ₂ N ₂	PubChem CID 12180891 ^[5]
Monoisotopic Mass	355.83075 Da	PubChem CID 12180891 ^[5]
InChIKey	JUHZELURVFSDST-UHFFFAOYSA-N	PubChem CID 12180891 ^[5]
SMILES	C1=CC(=NC(=C1I)C#N)I	PubChem CID 12180891 ^[5]

| Predicted XlogP | 2.2 | PubChem CID 12180891^[5] |

Electronic Profile and Halogen Bonding Potential

The defining structural characteristic of this molecule is the presence of two iodine atoms on an already electron-deficient pyridine ring, further influenced by an adjacent cyano group. This

arrangement creates a significant region of positive electrostatic potential, known as a σ -hole, on the outermost portion of each iodine atom along the C-I bond axis.^[6] This σ -hole makes the iodine atoms potent halogen bond (XB) donors.

Halogen bonding is a highly directional interaction between this electropositive region and a Lewis base (an XB acceptor), such as a nitrogen, oxygen, or halide anion.^[7] In the solid state, **2-Cyano-3,6-diiodopyridine** is predicted to form robust intermolecular networks via C-I \cdots N (pyridine or nitrile) or C-I \cdots I interactions. The strength of these bonds can be substantial, influencing crystal packing, melting points, and solubility.^{[2][3]} This property is of paramount importance for drug development professionals, as cocrystallization using halogen bonding can be a powerful strategy to modify the physicochemical properties of active pharmaceutical ingredients (APIs).^[8]

Synthesis and Structural Verification

While a dedicated synthesis for **2-Cyano-3,6-diiodopyridine** is not prominently reported, a logical and robust pathway can be designed based on established methods for the iodination of electron-deficient heterocycles.

Proposed Synthetic Workflow: Electrophilic Iodination

The most plausible approach involves the direct C-H iodination of a 2-cyanopyridine precursor. Given the deactivating nature of the pyridine nitrogen and the cyano group, a potent electrophilic iodinating reagent is required. A system generating an I $^+$ species, such as molecular iodine in the presence of a strong oxidizing agent or a pre-formed electrophilic iodine source, would be effective.^{[9][10]}

Caption: Proposed workflow for the synthesis of **2-Cyano-3,6-diiodopyridine**.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system designed for trustworthiness and reproducibility.

- Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-cyanopyridine (1.0 eq) in anhydrous acetonitrile.

- **Addition of Iodinating Agents:** Add molecular iodine (I_2 , 2.2 eq) to the solution. In a separate flask, dissolve silver nitrate ($AgNO_3$, 2.2 eq) in a minimum amount of acetonitrile and add it dropwise to the reaction mixture. Causality: $AgNO_3$ acts as a halide abstractor and oxidizing agent, generating a potent electrophilic iodine species in situ, which is necessary to overcome the deactivated nature of the pyridine ring.[9]
- **Reaction Execution:** Place the flask under a nitrogen atmosphere and heat to 70 °C.
- **Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Workup:** Cool the reaction to room temperature. Filter the mixture to remove the precipitated silver iodide (AgI). Quench the filtrate with a saturated aqueous solution of sodium thiosulfate ($Na_2S_2O_3$) to remove any unreacted iodine.
- **Extraction:** Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure **2-Cyano-3,6-diiodopyridine**.

Structural Characterization: A Multi-Technique Approach

Confirmation of the final structure is critical and relies on a suite of spectroscopic and analytical techniques.

Table 2: Predicted Spectroscopic Data for Structural Verification

Technique	Expected Observations	Rationale & References
¹ H NMR	Two doublets in the aromatic region (~7.5-8.5 ppm) with a small coupling constant ($J \approx 8$ Hz).	The two protons on the pyridine ring at positions 4 and 5 will appear as an AX spin system.[11]
¹³ C NMR	6 distinct signals. C-CN (~115-120 ppm), C-I carbons significantly shielded, other aromatic carbons in the typical range (~120-150 ppm).	The number of signals confirms the molecular symmetry. The chemical shift of the nitrile carbon is characteristic.[12]
IR Spec.	Strong, sharp absorption band at ~2220-2240 cm^{-1} (C≡N stretch). Aromatic C-H stretches $>3000 \text{ cm}^{-1}$. C-I stretches in the fingerprint region ($<700 \text{ cm}^{-1}$).	The nitrile stretch is a highly reliable diagnostic peak for this functional group.[13][14]
HRMS	[M+H] ⁺ peak at m/z 356.8380. The isotopic pattern will clearly show the presence of two iodine atoms.	High-resolution mass spectrometry provides an exact mass, confirming the elemental composition $\text{C}_6\text{H}_3\text{I}_2\text{N}_2^+$.[5]

| X-Ray Crystal. | Unambiguous determination of bond lengths, bond angles, and solid-state packing, confirming intermolecular halogen bonds. | This is the gold standard for absolute structure elucidation and studying non-covalent interactions.[15] |

Applications in Synthesis and Development

The true value of **2-Cyano-3,6-diiodopyridine** lies in its potential as a versatile synthetic intermediate for drug discovery and materials science.

Caption: Potential synthetic transformations of **2-Cyano-3,6-diiodopyridine**.

- Medicinal Chemistry: The two iodine atoms provide orthogonal handles for sequential cross-coupling reactions. This allows for the rapid construction of libraries of complex, highly

substituted pyridines. A Suzuki coupling could be performed at one position, followed by a Sonogashira or Buchwald-Hartwig amination at the other, leading to diverse molecular scaffolds for screening against biological targets. The cyanopyridine core itself is a known pharmacophore with applications as, for example, carbonic anhydrase inhibitors.[16]

- Materials Science: The strong halogen bonding capabilities can be exploited in crystal engineering to design novel co-crystals with specific solid-state properties.[3] By pairing **2-Cyano-3,6-diiodopyridine** with suitable halogen bond acceptors, materials with tailored optical or electronic properties could be developed. The rigid, planar nature of the core makes it an attractive component for organic semiconductors or ligands in metal-organic frameworks (MOFs).

Conclusion

2-Cyano-3,6-diiodopyridine is more than a simple chemical compound; it is a strategically designed platform for chemical innovation. Its molecular structure is rich with features that can be precisely manipulated: two chemically distinct and reactive iodine atoms primed for cross-coupling, a versatile cyano group, and a heterocyclic core pre-disposed to engage in strong, directional halogen bonding. By understanding this intricate molecular architecture, as detailed in this guide, researchers in drug development and materials science are well-equipped to unlock its considerable potential for creating the next generation of functional molecules and materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Halogen Bonds in 2,5-Dihalopyridine-Copper(I) Halide Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jyx.jyu.fi [jyx.jyu.fi]
- 4. nbino.com [nbino.com]

- 5. PubChemLite - 2-cyano-3,6-diiodopyridine (C₆H₂I₂N₂) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Halogenopyridinium Cations as Halogen Bond Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. US5539117A - 2-acetyl-6-cyanopyridines and their use as intermediates in the synthesis of oligo-2,6-pyridines - Google Patents [patents.google.com]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 13. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 15. Synthesis, crystal structure and properties of chloridotetrakis(pyridine-3-carbonitrile)thiocyanatoiron(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Cyano-3,6-diiodopyridine molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1600691#2-cyano-3-6-diiodopyridine-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com